molecular formula C18H20N2O5 B11124866 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide

Cat. No.: B11124866
M. Wt: 344.4 g/mol
InChI Key: SDZSZKZOTOWDTD-UHFFFAOYSA-N
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Description

This compound features a seven-membered 3,4-dihydro-2H-1,5-benzodioxepin ring fused to a propanamide linker and a 4-hydroxy-2-methyl-6-oxo-pyridinyl moiety. The benzodioxepin core provides conformational flexibility, while the pyridinyl group introduces hydrogen-bonding (via hydroxyl) and hydrophobic (via methyl) interactions.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C18H20N2O5/c1-12-9-14(21)11-18(23)20(12)6-5-17(22)19-13-3-4-15-16(10-13)25-8-2-7-24-15/h3-4,9-11,21H,2,5-8H2,1H3,(H,19,22)

InChI Key

SDZSZKZOTOWDTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)OCCCO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through a cyclization reaction. This is followed by the introduction of the pyridinyl group via a nucleophilic substitution reaction. The final step involves the formation of the propanamide linkage through an amidation reaction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting specific cancer cell lines. Studies have shown that it can induce apoptosis in various cancer types through mechanisms involving the modulation of apoptotic pathways and the inhibition of tumor growth factors.

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Properties

In vitro studies demonstrate that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide can inhibit pro-inflammatory cytokines. This suggests its utility in managing inflammatory disorders.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with varying concentrations of the compound over 48 hours .

Case Study 2: Neuroprotection

In a model of Parkinson's disease, the compound was administered to mice subjected to neurotoxic agents. The treated group showed improved motor function and reduced neuronal loss compared to controls, indicating its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 3: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound using lipopolysaccharide-stimulated macrophages. The results showed a marked decrease in the production of TNF-alpha and IL-6, highlighting its role as an anti-inflammatory agent .

Data Tables

Application Area Observed Effects Reference
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionProtection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Benzodioxin/Benzodioxepin Cores

Compound Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1,5-Benzodioxepin (7-membered) 4-hydroxy-2-methyl-6-oxo-pyridinyl propanamide Likely C₁₉H₂₀N₂O₅ ~356.37 Unique 7-membered ring; hydroxy/methyl-pyridinyl group
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide 1,4-Benzodioxin (6-membered) Benzazepin sulfanyl group C₂₁H₂₂N₂O₄S 398.48 Sulfur-containing benzazepin substituent; higher molecular weight
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 1,4-Benzodioxin (6-membered) Dimethylaminomethylphenyl and methoxy-pyridinyl C₂₃H₂₅N₃O₃ 391.46 Tertiary amine group; methoxy-pyridinyl enhances lipophilicity

Key Observations :

  • Substituent Effects : The hydroxy-pyridinyl group in the target compound contrasts with sulfanyl-benzazepin () and methoxy-pyridinyl (), suggesting divergent solubility and target selectivity.

Propanamide Derivatives with Heterocyclic Moieties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide Propanamide Cyclopentyl, 4-methoxyphenyl Not provided Methoxy group enhances metabolic stability; cyclopentyl increases hydrophobicity
N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo-oxazolo-oxazin Hydroxypropynyl-pyridinyl 393.13 Acetylated amine; fused oxazolo-oxazin core

Key Observations :

  • Propanamide Linkage : The target compound shares a propanamide backbone with and , but substituents like hydroxy-pyridinyl may enhance polar interactions compared to methoxyphenyl or acetylated amines.

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure combining a benzodioxepin moiety with a pyridinyl group. Its molecular formula is C21H24N2O7SC_{21}H_{24}N_{2}O_{7}S, indicating the presence of multiple functional groups that may contribute to its biological activity.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that derivatives of benzodioxepin compounds exhibit significant antimicrobial properties. For instance, research into related structures has demonstrated effectiveness against various bacterial strains, suggesting potential for developing novel antibiotics .

2. Anticancer Properties
The compound's structural similarities to known anticancer agents raise interest in its potential as an anticancer drug. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific assays have reported IC50 values indicating effective concentrations for inhibiting tumor growth in vitro .

3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers in animal models, potentially offering therapeutic benefits for conditions such as arthritis and cardiovascular diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity: The presence of hydroxyl and carbonyl groups may allow the compound to interact with key enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling Pathways: The ability to influence pathways such as NF-kB and MAPK could explain its anti-inflammatory and anticancer effects.

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits tumor cell proliferation (IC50 values)
Anti-inflammatoryReduces inflammatory cytokines

Case Studies

Several case studies have been documented regarding the efficacy of related compounds:

  • Case Study on Antimicrobial Efficacy : A study conducted on derivatives of benzodioxepins indicated significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics .
  • Case Study on Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that compounds similar to this compound exhibited dose-dependent inhibition of cell growth, suggesting a promising avenue for cancer treatment .

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